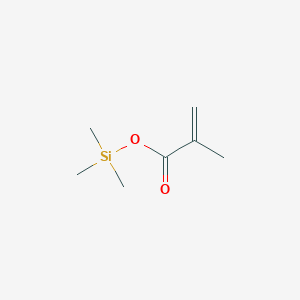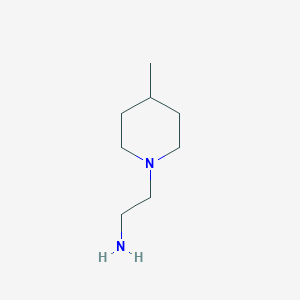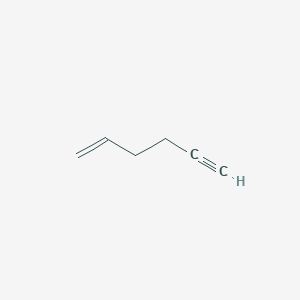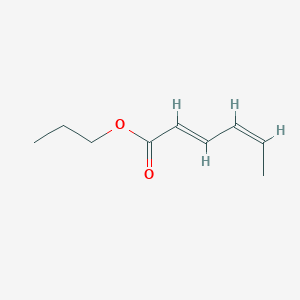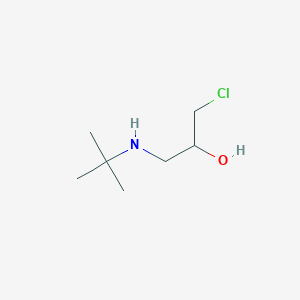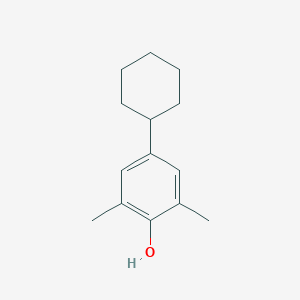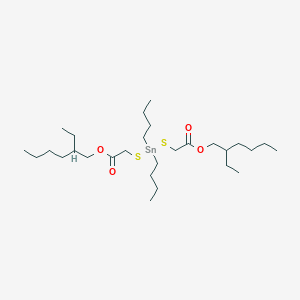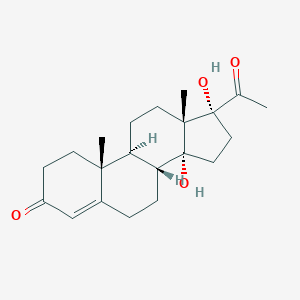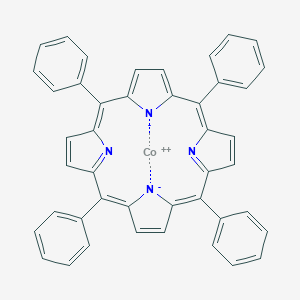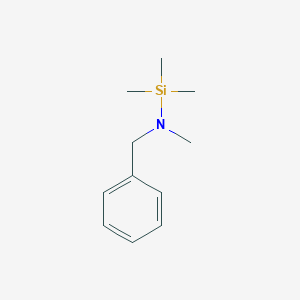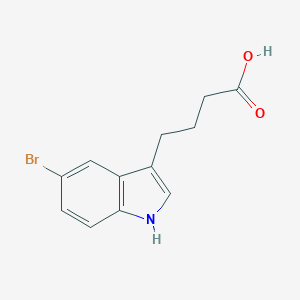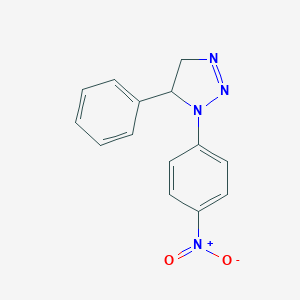
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, also known as NPT, is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. NPT is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
科学的研究の応用
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential applications in various fields, including chemistry and biology. In chemistry, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been used as a ligand for the synthesis of metal complexes. In biology, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential as an anti-cancer agent. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been explored for its potential as a fluorescent probe for the detection of metal ions. The diverse range of applications of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlights its potential as a versatile compound.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole a potential anti-cancer agent.
生化学的および生理学的効果
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been shown to have anti-cancer activity in various cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been explored for its potential as a fluorescent probe for the detection of metal ions. The biochemical and physiological effects of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlight its potential as a useful tool in various fields.
実験室実験の利点と制限
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has several advantages for lab experiments, including its ease of synthesis and its potential as a versatile compound. However, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, including the exploration of its potential as an anti-cancer agent, the development of new synthesis methods, and the investigation of its potential as a fluorescent probe for the detection of metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole have been explored in this paper. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has the potential to be a versatile compound with a diverse range of applications, highlighting its importance in scientific research.
合成法
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with ethyl orthoformate. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been synthesized through the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with acetic anhydride. The synthesis of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is an important step towards exploring its potential applications.
特性
CAS番号 |
10480-11-2 |
|---|---|
製品名 |
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
分子式 |
C14H12N4O2 |
分子量 |
268.27 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChIキー |
PUWUPGKGBRTMOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
その他のCAS番号 |
10480-11-2 |
同義語 |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



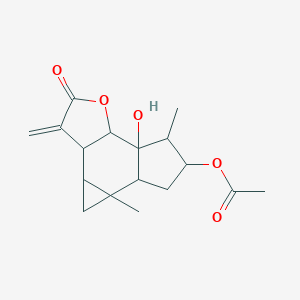
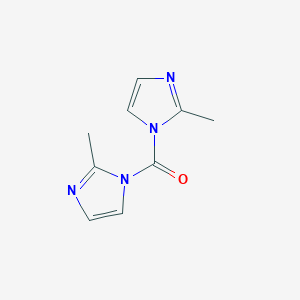
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
